molecular formula C19H17N5O2 B1217035 Nafamostat CAS No. 81525-10-2

Nafamostat

Katalognummer: B1217035
CAS-Nummer: 81525-10-2
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: MQQNFDZXWVTQEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nafamostat is a synthetic serine protease inhibitor commonly formulated with hydrochloric acid due to its basic properties. It is used as an anticoagulant therapy in patients undergoing continuous renal replacement therapy due to acute kidney injury. This compound has also been used in trials for the prevention of liver transplantation and postreperfusion syndrome .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Nafamostat has shown potential as an antiviral agent, particularly against SARS-CoV-2. Studies indicate that it significantly reduces viral loads in murine models of COVID-19 and may improve patient outcomes when administered intravenously.

  • Case Study : A randomized controlled trial involving 42 patients with COVID-19 pneumonia demonstrated that intravenous this compound treatment led to improved clinical metrics compared to standard care, although it was associated with higher rates of adverse events .

Prevention of Pancreatitis

Recent meta-analyses have highlighted this compound's efficacy in preventing post-endoscopic retrograde cholangiopancreatography pancreatitis. The drug was associated with a significant reduction in the incidence of moderate to severe pancreatitis compared to control groups.

  • Data Table: Incidence of Pancreatitis
Treatment GroupIncidence (%)Risk Ratio (95% CI)
This compound (20 mg)4.70.50 (0.34–0.74)
Control8.7
This compound (50 mg)4.30.43 (0.26–0.72)
Control10.0

This data illustrates the significant protective effect of this compound against pancreatitis following endoscopic procedures .

Anticoagulation Therapy

This compound is increasingly being explored as an anticoagulant, particularly in patients undergoing dialysis or those with end-stage renal disease. It has been shown to minimize coagulation risks without the serious side effects commonly associated with heparin.

  • Efficacy Findings : A retrospective study indicated that patients treated with this compound experienced fewer adverse reactions compared to those receiving heparin, suggesting a favorable safety profile .

Case Study 1: COVID-19 Treatment

Three elderly patients with severe COVID-19 pneumonia were treated with this compound after failing to respond to antiviral therapies. All patients showed clinical improvement after receiving continuous intravenous this compound for 24 hours .

Case Study 2: End-stage Renal Disease

A study on patients with end-stage renal disease receiving this compound during dialysis showed improved therapeutic efficacy and safety compared to traditional anticoagulants, confirming its potential role as a safer alternative in this population .

Wirkmechanismus

Target of Action

Nafamostat, a synthetic serine protease inhibitor, primarily targets several serine proteases, including thrombin, Factor Xa, and Factor XIIa . These proteases play crucial roles in various physiological processes, such as coagulation, fibrinolysis, and inflammation .

Mode of Action

This compound acts as a fast-acting proteolytic inhibitor. It prevents the proteolysis of fibrinogen into fibrin by competitively inhibiting its target serine proteases . The mechanism of action of this compound is as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . It also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts .

Pharmacokinetics

Following intravenous injection (2 mg/kg), this compound in the plasma showed a multiexponential decline with an average elimination half-life (t 1/2) of 1.39 h . Following oral administration of this compound solutions (20 mg/kg) in 10% dimethyl sulfoxide (DMSO) and in 10% DMSO with 10% Tween 80, this compound was rapidly absorbed, and the average oral bioavailability was 0.95% and 1.59%, respectively .

Result of Action

The molecular and cellular effects of this compound’s action include improved acute pancreatitis, prevention of blood clot formation during extracorporeal circulation, and an anti-inflammatory effect in vitro . It has also been shown to act as an antioxidant in TNF-α-induced ROS production . In the context of cancer, studies have shown promising effects of this compound in inhibiting cancer progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a mouse model for asthma based on sensitization by house dust mite (HDM) extract, this compound efficiently suppressed the airway hyperreactivity in HDM-sensitized mice . This suggests that the presence of allergens like HDM can influence the efficacy of this compound in treating conditions like asthma.

Biochemische Analyse

Biochemical Properties

Nafamostat plays a crucial role in biochemical reactions by inhibiting a broad spectrum of serine proteases. It interacts with enzymes such as thrombin, plasmin, trypsin, and kallikrein . By inhibiting thrombin and plasmin, this compound prevents the proteolysis of fibrinogen into fibrin, thereby acting as an anticoagulant . Additionally, this compound inhibits trypsin and kallikrein, which are involved in inflammatory responses and pancreatitis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin-6 and interleukin-8 levels in cultured human trophoblasts . These actions highlight its anti-inflammatory and cytoprotective properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through competitive inhibition of serine proteases . It binds to the active sites of enzymes such as thrombin, Xa, and XIIa, thereby preventing their proteolytic activity . This compound also inhibits the activation of protease-activated receptors, which play a role in inflammatory responses . These interactions result in the modulation of gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits a multiexponential decline in plasma concentration with an average elimination half-life of 1.39 hours following intravenous injection . Its stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it suitable for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits serine proteases without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hemorrhagic complications . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It affects metabolic flux and metabolite levels by inhibiting key enzymes in coagulation and inflammatory pathways . These interactions underscore the compound’s role in modulating biochemical processes at the metabolic level.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which determine its therapeutic efficacy and potential side effects . Understanding the transport mechanisms of this compound is essential for optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nafamostat can be synthesized through the coupling of p-guanidinobenzoic acid and 6-hydroxy-2-naphthimidamide. The process involves the use of trihalotriazine as a coupling agent. The reaction is carried out by mixing p-guanidinobenzoic acid hydrochloride, 6-amidino groups-beta naphthal, and 4,5-dicyano imidazole in methylene dichloride at 0-5°C, followed by stirring at 20°C for 10 hours .

Industrial Production Methods: The industrial production of this compound involves the preparation of key fragments such as p-guanidinobenzoic acid and 6-hydroxy-2-naphthimidamide, followed by their coupling. The process is optimized for high yield and purity, ensuring the production of this compound mesylate with a yield of approximately 67.9% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nafamostat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Oxidation. Es wird durch hepatische Carboxylesterase und langkettige Acyl-CoA-Hydrolase im menschlichen Lebercytosol hydrolysiert, was zur Bildung von p-Guanidinobenzoesäure und 6-Amidino-2-Naphthol als Hauptprodukten führt .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von this compound wird durch Enzyme wie hepatische Carboxylesterase erleichtert. Oxidationsreaktionen können Reagenzien wie Wasserstoffperoxid unter kontrollierten Bedingungen beinhalten.

Hauptprodukte: Die primären Produkte, die bei der Hydrolyse von this compound entstehen, sind p-Guanidinobenzoesäure und 6-Amidino-2-Naphthol .

Vergleich Mit ähnlichen Verbindungen

Nafamostat wird mit anderen ähnlichen Verbindungen wie Gabexat, Camostat und Sepimostat verglichen. Diese Verbindungen weisen ähnliche Serinprotease-inhibitorische Eigenschaften auf, unterscheiden sich aber in ihren spezifischen Enzymzielen und klinischen Anwendungen .

Ähnliche Verbindungen:

This compound ist einzigartig in seiner schnell wirkenden proteolytischen Hemmung und seinem breiten Spektrum an Enzymzielen, was es zu einer vielseitigen Verbindung sowohl in klinischen als auch in Forschungsumgebungen macht .

Biologische Aktivität

Nafamostat is a synthetic serine protease inhibitor that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, antiviral therapy, and its potential applications in treating various medical conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exhibits potent inhibitory effects on multiple serine proteases, including thrombin, trypsin, and plasmin. These properties make it valuable in treating conditions such as disseminated intravascular coagulation (DIC) and acute pancreatitis. Recent studies have also identified its neuroprotective effects and its ability to inhibit viral entry into host cells.

Neuroprotective Effects

This compound has been shown to protect neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA). In vitro studies demonstrated that this compound completely suppressed NMDA-induced cell death in primary rat cortical neurons. The concentration-dependent neuroprotective effect was statistically significant at concentrations ranging from 2.5 to 10 µM, peaking at 5 µM .

In vivo studies further confirmed these findings, revealing that this compound improved locomotion and reduced tissue damage following spinal cord injury in rats. The mechanism behind this neuroprotection appears to involve the inhibition of pro-inflammatory cytokine production and modulation of neurotrophin expression rather than solely serine protease inhibition .

Antiviral Activity

This compound has shown significant antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. It inhibits the fusion activity of the virus with host cells by blocking the entry mediated by the spike protein. Studies indicated that this compound effectively inhibited S-mediated entry into host cells, making it a candidate for therapeutic use in COVID-19 management .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety in clinical applications. Following intravenous administration in rats at a dose of 2 mg/kg, this compound exhibited a multiexponential decline in plasma concentration with an average elimination half-life of approximately 1.39 hours. Oral bioavailability was relatively low, reported at around 0.95% to 1.59%, depending on the formulation used .

Administration Route Dose Bioavailability Elimination Half-life
Intravenous2 mg/kgN/A1.39 hours
Oral20 mg/kg0.95% - 1.59%N/A

Neuroprotection

A study involving spinal cord injury models demonstrated that this compound significantly improved recovery outcomes in treated rats compared to controls. The treated group showed reduced apoptosis and increased expression of neurotrophic factors, indicating enhanced neuronal survival and regeneration capabilities .

COVID-19 Treatment

In a clinical setting, this compound was evaluated for its efficacy in hospitalized patients with moderate to severe COVID-19. The results indicated a reduction in viral load and improvement in clinical outcomes when administered as part of a treatment regimen . Its role as a serine protease inhibitor was pivotal in mitigating complications associated with COVID-19.

Eigenschaften

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQNFDZXWVTQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048420
Record name Nafamstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nafamostat mesilate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases and activation of protease-activated receptors (PARs). Nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts. It is shown to act as an antioxidant in TNF-α-induced ROS production.
Record name Nafamostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12598
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

81525-10-2
Record name Nafamostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81525-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafamostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081525102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafamostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12598
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nafamstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFAMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LQ0H97D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nafamostat
Reactant of Route 2
Reactant of Route 2
Nafamostat
Reactant of Route 3
Reactant of Route 3
Nafamostat
Reactant of Route 4
Nafamostat
Reactant of Route 5
Reactant of Route 5
Nafamostat
Reactant of Route 6
Nafamostat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.